N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine
Description
N-[(2,5-Dimethylpyrazol-3-yl)methyl]cyclopropanamine is a heterocyclic amine featuring a cyclopropane ring linked via a methyl group to a pyrazole moiety substituted at the 2- and 5-positions with methyl groups. The compound’s structure combines the unique electronic effects of the pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) with the steric and electronic constraints of the cyclopropane ring.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H15N3/c1-7-5-9(12(2)11-7)6-10-8-3-4-8/h5,8,10H,3-4,6H2,1-2H3 |
InChI Key |
VOVNYQGVLGLPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine typically involves the alkylation of pyrazoles with cyclopropylmethyl halides. One common method includes the use of t-BuOK/THF as a base and solvent, respectively . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The pyrazole moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key differences between the target compound and selected analogs:
Electronic and Steric Effects
- Pyrazole vs. Phenyl Rings : The pyrazole ring in the target compound introduces electron-deficient character due to its two nitrogen atoms, contrasting with the electron-withdrawing nitro group in the phenyl analog . This difference may influence binding affinities in biological systems or catalytic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
